S-(4-methylphenyl) (2-methylphenoxy)ethanethioate
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Overview
Description
S-(4-methylphenyl) (2-methylphenoxy)ethanethioate is an organic compound with the molecular formula C16H16O2S It is characterized by the presence of both phenyl and phenoxy groups attached to an ethanethioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-methylphenyl) (2-methylphenoxy)ethanethioate typically involves the reaction of 4-methylthiophenol with 2-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, alcohols); reactions can be conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted ethanethioates.
Scientific Research Applications
S-(4-methylphenyl) (2-methylphenoxy)ethanethioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-(4-methylphenyl) (2-methylphenoxy)ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- S-(4-methylphenyl) (4-methylphenoxy)ethanethioate
- S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate
- S-(4-methoxy-2-methylphenyl) ethanethioate
Comparison: S-(4-methylphenyl) (2-methylphenoxy)ethanethioate is unique due to the specific positioning of the methyl and phenoxy groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct biological activities. The presence of the 2-methylphenoxy group, in particular, can affect the compound’s steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
S-(4-methylphenyl) 2-(2-methylphenoxy)ethanethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-12-7-9-14(10-8-12)19-16(17)11-18-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHKGWWKOJEGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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